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Compound of Interest

Compound Name: 4-(3-fluorophenyl)benzoic Acid

Cat. No.: B162832

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is increasingly reliant on
the strategic incorporation of fluorine into molecular scaffolds. The unique physicochemical
properties imparted by this halogen—such as enhanced metabolic stability, increased binding
affinity, and altered lipophilicity—make fluorinated organic compounds invaluable building
blocks. This guide provides a comprehensive technical overview of 4-(3-fluorophenyl)benzoic
acid, a biphenyl carboxylic acid with significant potential in these fields. As a Senior Application
Scientist, this document is crafted to provide not just data, but actionable insights into the
synthesis, properties, and handling of this important chemical entity, grounded in established
scientific principles.

Chemical Identity and Core Identifiers

Correctly identifying a chemical compound is the bedrock of reproducible and reliable research.
For 4-(3-fluorophenyl)benzoic acid, there has been some ambiguity in publicly accessible
databases, often leading to confusion with its isomer, 3-(4-fluorophenyl)benzoic acid. This
section aims to clarify its specific identifiers.

While a definitive, widely cited CAS number for 4-(3-fluorophenyl)benzoic acid remains
elusive in major databases, the designation 41060-67-9 has been associated with this
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compound by some chemical suppliers. However, researchers are strongly advised to verify the

identity of any purchased samples through analytical characterization.

Table 1: Core Identifiers for 4-(3-Fluorophenyl)benzoic Acid

Identifier

Value Source

IUPAC Name

4-(3-Fluorophenyl)benzoic acid  IUPAC Nomenclature

Alternate Name

3'-Fluoro-[1,1'-biphenyl]-4-

carboxylic acid

CAS Number 41060-67-9 (unverified) Supplier Databases
Molecular Formula Ci13HoFO2
Molecular Weight 216.21 g/mol

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C
(C=C2)C(=0)0

InChl Key

VCGIZBLTDUYDLB-
UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of 4-(3-fluorophenyl)benzoic acid is

crucial for its purification, characterization, and application in further synthetic work.

Physical Properties

Experimental data for the physical properties of 4-(3-fluorophenyl)benzoic acid are not widely

reported. The following are predicted values and should be used as an estimate pending

experimental verification.

Table 2: Predicted Physical Properties of 4-(3-Fluorophenyl)benzoic Acid
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Property Predicted Value
Melting Point Not available
Boiling Point Not available

Sparingly soluble in water, soluble in organic

Solubilit
y solvents like methanol, ethanol, and DMSO.

pKa ~4.1 (estimated)

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of 4-(3-

fluorophenyl)benzoic acid.

e 1H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum is expected to show
a complex pattern of signals in the aromatic region (typically & 7.0-8.2 ppm). The protons on
the benzoic acid ring will likely appear as two doublets, while the protons on the 3-
fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and
proton-fluorine coupling. The acidic proton of the carboxylic acid group will appear as a
broad singlet at a downfield chemical shift (typically 6 12-13 ppm), which may be
exchangeable with D20.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will display 12
distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine
and carboxylic acid substituents. The carbon attached to the fluorine atom will show a large
one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a
downfield chemical shift (typically & 165-175 ppm).

19F NMR (Fluorine-19 Nuclear Magnetic Resonance): The °F NMR spectrum will show a
single resonance for the fluorine atom, with its chemical shift providing information about the
electronic environment.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching
vibration for the carboxylic acid group (typically around 2500-3300 cm~1), a sharp C=0
stretching vibration for the carbonyl group (around 1680-1710 cm~1), and C-F stretching
vibrations (around 1100-1300 cm™1).
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e MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (m/z = 216.21). Fragmentation
patterns may include the loss of the carboxylic acid group and other characteristic fragments.

Synthesis and Purification

The synthesis of 4-(3-fluorophenyl)benzoic acid is most commonly achieved through a
palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This
powerful C-C bond-forming reaction offers a versatile and efficient route to biphenyl
compounds.

Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case,
3-fluorophenylboronic acid) with an aryl halide or triflate (such as a 4-halobenzoic acid
derivative) in the presence of a palladium catalyst and a base. The catalytic cycle is a well-
established process that allows for the reliable construction of the biphenyl scaffold.
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Ar-Ar'
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Pd(0) Ar-X [Ar-Pd(I1)-Ar'] .| Reductive Elimination
\ ; . /
Oxidative Addition [Ar-Pd(ID-X] »-| Transmetalation
Base
Ar'B(OH)2
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Reaction Setup

@ombine aryl halide, boronic acid, base, and solvent in a reaction ﬂask)

:

@egas the mixture by bubbling with inert gas]

:

@dd the palladium catalyst under an inert atrnosphere]

Synthesis
y

G{eat the reaction mixture to the desired temperature (e.g., 80-100 °C))

:

@/Ionitor the reaction progress by TLC or LC-MS]

Work-up and Purification

y

Gool the reaction to room temperature and perform an aqueous work-ua

:

@xtract the product with an organic solvent]

:

Gurify the crude product by recrystallization or column Chromatographa

:

Gharacterize the final product (NMR, MS, etc.)]
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(3-
Fluorophenyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162832#4-3-fluorophenyl-benzoic-acid-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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